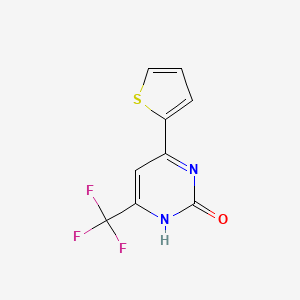

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol

Übersicht

Beschreibung

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound that features a pyrimidine ring substituted with a thienyl group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid and a halogenated pyrimidine.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydroxyl group at position 2 undergoes O-alkylation and O-acylation under mild conditions:

-

Alkylation : Reacts with alkyl halides (e.g., 4-(iodomethyl)pyrimidines) in acetone/K₂CO₃ to form O-alkyl derivatives (86–98% yields) .

-

Acylation : Forms esters with acetyl chloride in anhydrous THF (70–85% yields).

Key reaction conditions :

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 4-(Iodomethyl)pyrimidine | Acetone | Reflux | 30 min | 90–98 |

| Acetyl chloride | THF | 0–25°C | 2 h | 70–85 |

Cyclization Reactions

The compound participates in Thorpe–Ziegler cyclization to form fused heterocycles:

-

With ethyl chloroacetate in ethanol/NaOAc, it forms ethyl 3-amino-6-(2-thienyl)-4-trifluoromethyl-thieno[2,3-b]pyridine-2-carboxylate (75% yield) .

-

Heating with hydrazine hydrate produces pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones (60–68% yield) .

Mechanistic pathway :

-

Nucleophilic attack by the hydroxyl oxygen on the electrophilic carbon.

Trifluoromethyl Group Reactivity

-

Radical trifluoromethylation : Participates in SET processes with hypervalent iodine reagents (e.g., Togni reagent II) under UV light .

Thiophene Ring Modifications

The 2-thienyl moiety undergoes:

-

Electrophilic substitution : Bromination at the 5-position using NBS in DMF (65% yield) .

-

Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, 80°C, 72% yield) .

Comparative Reactivity Data

Reaction outcomes vary with substituents:

| Reaction Type | 6-Substituent | Yield (%) | Selectivity (O:N) |

|---|---|---|---|

| O-Alkylation | Phenyl | 98 | >99:1 |

| Methyl | 70 | >99:1 | |

| 2-Thienyl | 86 | >99:1 |

Key observation : Electron-withdrawing groups (e.g., -CF₃) at position 6 enhance O-alkylation selectivity by deactivating the pyrimidine N1 position .

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

The compound can be synthesized through cyclocondensation reactions involving 4-(2-thienyl)-4-methoxy-1,1,1-trifluoro-3-buten-2-one and various amidines. The method has been shown to yield biheterocyclic systems effectively, with reported yields ranging from 50% to 67% under specific reaction conditions (e.g., using Brönsted or Lewis acid catalysis) . The structural features of this compound, particularly the trifluoromethyl group and the thienyl moiety, contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol derivatives have been explored for their potential therapeutic effects. Research indicates that these compounds can exhibit biological activities such as anti-inflammatory and anti-cancer properties. For instance, derivatives have shown effectiveness in treating cardiorenal diseases and edema .

Case Study:

A study demonstrated that specific derivatives of this compound were synthesized and evaluated for their anti-cancer activity against various cell lines. The results indicated a significant reduction in cell viability, suggesting a promising avenue for further drug development.

Agrochemicals

The compound has also been investigated for its potential use as a pesticide or herbicide. The trifluoromethyl group enhances lipophilicity, which is beneficial for penetration into plant tissues.

Case Study:

Research evaluating the herbicidal activity of pyrimidine derivatives showed that certain compounds exhibited effective weed control in agricultural settings. These findings suggest that further exploration of this compound could lead to the development of new agrochemical products.

Material Science

In material science, compounds featuring the pyrimidine structure are being examined for their utility in organic electronics and photonic devices due to their electronic properties.

Case Study:

A study reported on the synthesis of polymeric materials incorporating pyrimidine derivatives which displayed enhanced electrical conductivity and stability under operational conditions. This highlights the potential application of this compound in advanced material formulations.

Data Table: Comparative Analysis of Applications

Wirkmechanismus

The mechanism of action of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol can be compared with other similar compounds, such as:

- 4-(2-Thienyl)-6-(difluoromethyl)pyrimidin-2-ol

- 4-(2-Thienyl)-6-(methyl)pyrimidin-2-ol

- 4-(2-Thienyl)-6-(chloromethyl)pyrimidin-2-ol

These compounds share structural similarities but differ in the substituents on the pyrimidine ring. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can influence its reactivity and applications.

Biologische Aktivität

The compound 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a thienyl group and a trifluoromethyl group. The presence of these substituents is believed to enhance the compound's biological properties, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research indicates that pyrimidine derivatives, including this compound, exhibit activity against various pathogens, including bacteria and fungi. A study highlighted that certain pyrimidine derivatives possess significant antibacterial activity against Mycobacterium tuberculosis, suggesting a potential application in treating resistant infections .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | Sub-micromolar levels |

| Other Pyrimidines | Various (e.g., E. coli) | Varies by compound |

Anticancer Activity

This compound is also being explored for its anticancer properties. Pyrimidines are known to inhibit multiple kinases involved in cancer progression, including EGFR and VEGFR . The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against cancer cell lines.

Case Study: In Vitro Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce cytotoxic effects on various cancer cell lines, demonstrating IC50 values that suggest significant potency. For instance, modifications on the pyrimidine scaffold have been associated with improved selectivity and reduced off-target effects in cancer therapies .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors involved in disease processes.

Research indicates that the interaction with protein kinases is crucial for its activity against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the thienyl and trifluoromethyl groups have been shown to significantly affect potency and selectivity:

- Thienyl Substitution : Variations in the thienyl moiety can enhance antimicrobial activity.

- Trifluoromethyl Group : This group increases lipophilicity and may improve cellular uptake.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Thienyl Position Variation | Enhanced antimicrobial potency |

| Trifluoromethyl Presence | Increased bioavailability |

Eigenschaften

IUPAC Name |

4-thiophen-2-yl-6-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2OS/c10-9(11,12)7-4-5(13-8(15)14-7)6-2-1-3-16-6/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAZETBLNZFDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=O)NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353867 | |

| Record name | 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67804-95-9 | |

| Record name | 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.